
9H-Purin-6-amine, 9-((4-fluorophenyl)methyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a fluorobenzyl group attached to the purine ring, along with two dimethylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and N,N-dimethylamine.
Nucleophilic Substitution: The 4-fluorobenzyl chloride undergoes nucleophilic substitution with N,N-dimethylamine to form 4-fluorobenzyl-N,N-dimethylamine.
Cyclization: The intermediate is then subjected to cyclization with a suitable purine precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, 9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of 9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors, while the dimethylamine groups contribute to its overall stability and solubility. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Benzyl-N,N-dimethyl-9H-purin-6-amine
- 9-(4-Chlorobenzyl)-N,N-dimethyl-9H-purin-6-amine
- 9-(4-Methylbenzyl)-N,N-dimethyl-9H-purin-6-amine
Uniqueness
Compared to similar compounds, 9-(4-Fluorobenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to the presence of the fluorine atom. This fluorine atom can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity. Additionally, the fluorobenzyl group can improve the compound’s metabolic stability and bioavailability, making it a valuable candidate for various applications.
Propriétés
Numéro CAS |
112089-05-1 |
|---|---|
Formule moléculaire |
C14H14FN5 |
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
9-[(4-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H14FN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-3-5-11(15)6-4-10/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
FKKCSBQLQGEVDG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



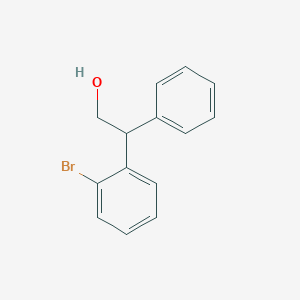
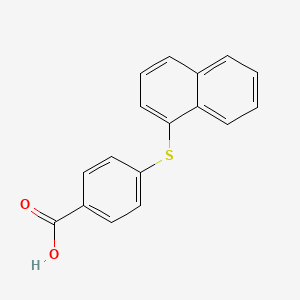
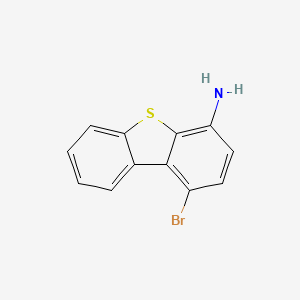
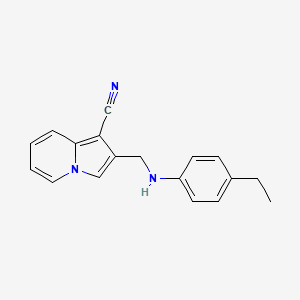
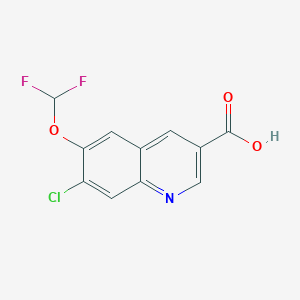
![7-Bromo-9-fluoro-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11846091.png)


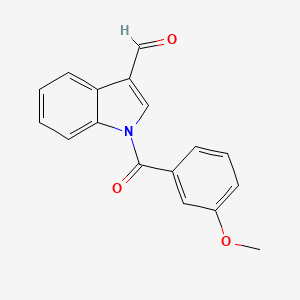
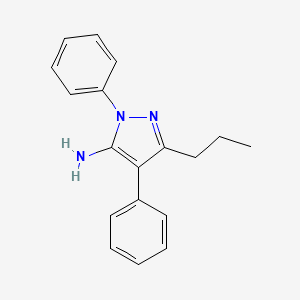
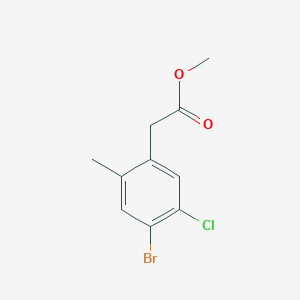

![1-Benzyl-5,7-dimethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione](/img/structure/B11846139.png)
